molecular formula C10H11F2NO2 B12121041 2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid

2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid

Cat. No.: B12121041
M. Wt: 215.20 g/mol
InChI Key: VTLIRWUJOTYOIZ-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid is an organic compound that belongs to the class of phenylacetic acids This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a dimethylamino group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to carboxylation using carbon dioxide to yield the final product.

Reaction Conditions:

    Step 1: 2,5-Difluorobenzyl chloride + Dimethylamine → Intermediate

    Step 2: Intermediate + Carbon dioxide → this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: Formation of 2-(2,5-Difluorophenyl)-2-(dimethylamino)acetone or 2-(2,5-Difluorophenyl)acetic acid.

    Reduction: Formation of 2-(2,5-Difluorophenyl)-2-(dimethylamino)ethanol.

    Substitution: Formation of 2-(2,5-Dimethoxyphenyl)-2-(dimethylamino)acetic acid.

Scientific Research Applications

2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino group allows the compound to act as a ligand, binding to active sites and modulating biological activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid
  • 2-(2,5-Dichlorophenyl)-2-(dimethylamino)acetic acid
  • 2-(2,5-Difluorophenyl)-2-(methylamino)acetic acid

Uniqueness

2-(2,5-Difluorophenyl)-2-(dimethylamino)acetic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which imparts distinct electronic properties

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-2-(dimethylamino)acetic acid

InChI

InChI=1S/C10H11F2NO2/c1-13(2)9(10(14)15)7-5-6(11)3-4-8(7)12/h3-5,9H,1-2H3,(H,14,15)

InChI Key

VTLIRWUJOTYOIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=C(C=CC(=C1)F)F)C(=O)O

Origin of Product

United States

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